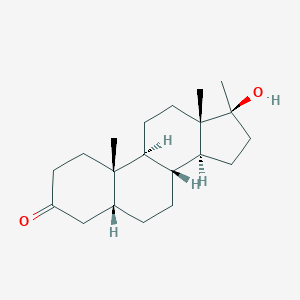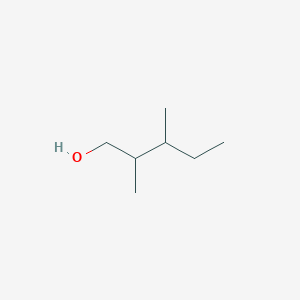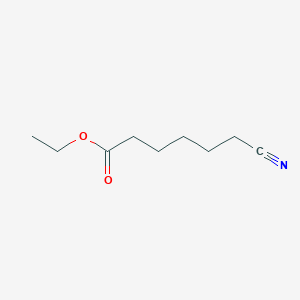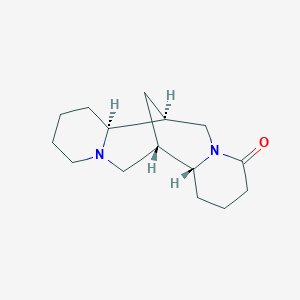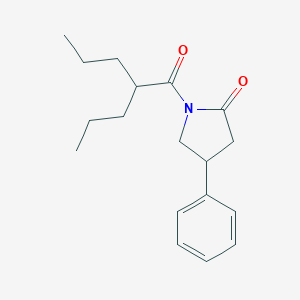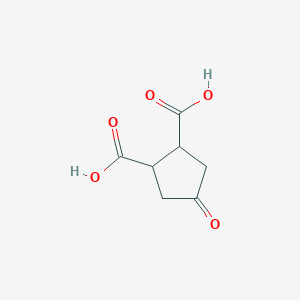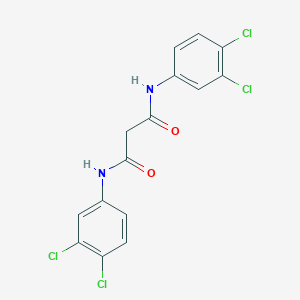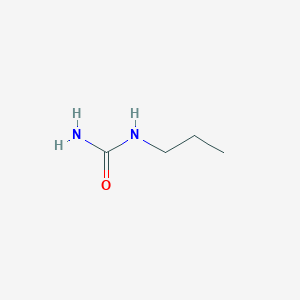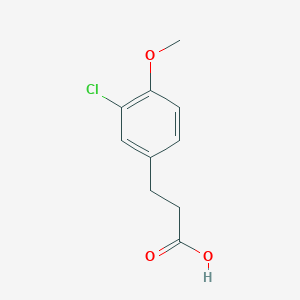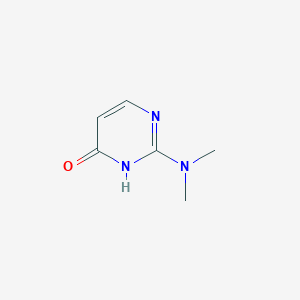
2-(二甲氨基)嘧啶-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)pyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. The compound features a pyrimidine ring substituted with a dimethylamino group and a hydroxyl group. This structure is a key intermediate in the synthesis of various pyrimidine derivatives that have potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves the reaction of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes like aryl isocyanates and isothiocyanates, leading to the formation of novel pyrimido[4,5-d]pyrimidine derivatives after the elimination of dimethylamine and tautomerisation under thermal conditions . This one-pot synthesis approach is convenient for directly synthesizing a range of pyrimido[4,5-d]pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using X-ray diffraction studies. For instance, the crystal and molecular structure of related compounds such as 2H- and 2-(p-tolylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ones has been investigated, revealing the tautomeric form with a localized N(1)=C(2) bond in crystals . Such studies are crucial for understanding the conjugation effect on the geometrical parameters of the pyrimidine system and can provide insights into the structural aspects of 2-(Dimethylamino)pyrimidin-4-ol derivatives.
Chemical Reactions Analysis
The chemical reactivity of 2-(Dimethylamino)pyrimidin-4-ol can be explored through its photolysis in aqueous solutions. Photolysis leads to the formation of isomeric photo-dimers, which are products of dimerisation across the double bond of the pyrimidinol . The yield of these dimers is influenced by factors such as concentration and temperature, and the reaction mechanism involves the formation of pyrimidinol aggregates. These findings are significant for understanding the photochemical behavior of pyrimidine derivatives in different environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are determined by their molecular structure. For example, the crystal structure of 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a related compound, shows that the pyrido-pyrimidine moiety is planar and the structure is stabilized by hydrogen bonds and π-π interactions . These interactions are indicative of the potential physical properties of 2-(Dimethylamino)pyrimidin-4-ol derivatives, such as solubility, melting point, and stability, which are important for their practical applications.
科学研究应用
Potential Applications
- Field : Pharmacology
- Application : Pyrimidines, including “2-(Dimethylamino)pyrimidin-4-ol”, are known to display a range of pharmacological effects .
- Methods : The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these compounds are synthesized and then tested in vitro or in vivo for their pharmacological effects .
- Results : These compounds have been found to have antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects . The specific results or outcomes would depend on the specific study or experiment.
-
- Application : Pyrimidine derivatives, including “2-(Dimethylamino)pyrimidin-4-ol”, have been extensively studied in medicinal chemistry due to their wide range of biological activities .
- Methods : The synthesis of pyrimidine derivatives often involves the reaction of 1,3-dielectrophilic components with urea derivatives in the presence of K2CO3 under reflux .
- Results : Pyrimidines are known to be essential components of nucleic acids and have been used in the chemotherapy of AIDS .
安全和危害
属性
IUPAC Name |
2-(dimethylamino)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9(2)6-7-4-3-5(10)8-6/h3-4H,1-2H3,(H,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEQNBVNRFGOQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)pyrimidin-4-ol | |
CAS RN |
1635-28-5 |
Source


|
| Record name | 2-(dimethylamino)pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





